molecular formula C6H16N2 B6285690 (3-amino-2,2-dimethylpropyl)(methyl)amine CAS No. 92238-44-3

(3-amino-2,2-dimethylpropyl)(methyl)amine

Cat. No. B6285690
CAS RN: 92238-44-3
M. Wt: 116.2
InChI Key:
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Description

(3-amino-2,2-dimethylpropyl)(methyl)amine is an organic compound with the molecular formula C6H16N2. It has a molecular weight of 116.21 . The IUPAC name for this compound is N’,2,2-trimethylpropane-1,3-diamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for (3-amino-2,2-dimethylpropyl)(methyl)amine is 1S/C6H16N2/c1-6(2,4-7)5-8-3/h8H,4-5,7H2,1-3H3 . The compound has a structure where a central carbon atom is bonded to two methyl groups and an amino group. Another carbon atom is bonded to this central carbon, an amino group, and a methyl group .


Physical And Chemical Properties Analysis

(3-amino-2,2-dimethylpropyl)(methyl)amine is a liquid at room temperature . It has a molecular weight of 116.21 .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Nucleophilic Addition Reactions : Ohta et al. (2000) investigated the nucleophilic addition of amines to the imidazole nucleus, revealing pathways for generating compounds with potential in medicinal chemistry and material science. Their work demonstrates the complex reaction behavior of amines, including "(3-amino-2,2-dimethylpropyl)(methyl)amine", under various conditions, highlighting the synthetic versatility of these compounds (Ohta et al., 2000).

  • Synthesis of Amides : Lanigan et al. (2013) described an effective methodology for the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3, showcasing the utility of amines in synthesizing bioactive molecules with potential applications in drug discovery and polymer science (Lanigan et al., 2013).

Materials Science and Polymer Chemistry

  • Photoremovable Protecting Groups : Kammari et al. (2007) explored the use of dimethylphenacyl carbamate as a photoremovable protecting group for amines and amino acids, indicating the importance of such compounds in the development of photoresponsive materials. This research has implications for designing light-sensitive polymers and controlled release systems in pharmaceuticals (Kammari et al., 2007).

Analytical Chemistry and Food Safety

  • Analysis of Heterocyclic Aromatic Amines : Agudelo Mesa et al. (2013) developed a new sample preparation procedure to determine six heterocyclic aromatic amines in cooked beef burgers, showcasing the relevance of amines in assessing food safety and human health risk from dietary exposure (Agudelo Mesa et al., 2013).

Environmental Science

  • Identification in Water Systems : Kataoka et al. (2000) identified mutagenic heterocyclic amines in water from the Danube River, highlighting the environmental presence and potential health impact of amines. This work emphasizes the need for monitoring and managing environmental contaminants to protect public health (Kataoka et al., 2000).

Safety and Hazards

(3-amino-2,2-dimethylpropyl)(methyl)amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H226 (flammable liquid and vapor), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . The precautionary statements include measures to prevent fire and explosion, first aid measures, and measures to prevent or minimize release to the environment .

Mechanism of Action

Target of Action

It is known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The specific mode of action of (3-amino-2,2-dimethylpropyl)(methyl)amine is not well-documented. As an amine, it may act as a base, accepting a proton to form a positively charged ammonium ion. This property could enable it to interact with various biological targets .

Biochemical Pathways

Amines can participate in a variety of biochemical reactions, including those involving enzymes and receptors .

Pharmacokinetics

They can be metabolized by various enzymes, including those in the liver, and excreted in the urine .

Result of Action

Amines can have a variety of effects depending on their specific structure and the targets they interact with .

Action Environment

The action, efficacy, and stability of (3-amino-2,2-dimethylpropyl)(methyl)amine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-amino-2,2-dimethylpropyl)(methyl)amine involves the reaction of 3-amino-2,2-dimethylpropanol with methylamine.", "Starting Materials": [ "3-amino-2,2-dimethylpropanol", "Methylamine" ], "Reaction": [ "Step 1: Add 3-amino-2,2-dimethylpropanol to a reaction flask.", "Step 2: Slowly add methylamine to the reaction flask while stirring.", "Step 3: Heat the reaction mixture to 80-100°C and stir for 4-6 hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Extract the product with a suitable solvent such as diethyl ether or dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

92238-44-3

Product Name

(3-amino-2,2-dimethylpropyl)(methyl)amine

Molecular Formula

C6H16N2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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